

# An In-Depth Technical Guide to the Bumped Kinase Inhibitor **BKI-1369**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | BKI-1369  |
| Cat. No.:      | B10824509 |

[Get Quote](#)

## Introduction

**BKI-1369** is a potent and selective bumped kinase inhibitor (BKI) that has demonstrated significant efficacy against various apicomplexan parasites, most notably *Cryptosporidium parvum* and *Cystoisospora suis*, the causative agents of cryptosporidiosis and cystoisosporosis, respectively. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BKI-1369**, intended for researchers, scientists, and drug development professionals.

## Chemical Structure and Properties

**BKI-1369** is a pyrazolopyrimidine derivative with a distinct chemical structure that allows it to selectively target the ATP-binding pocket of parasite calcium-dependent protein kinase 1 (CDPK1).

Table 1: Chemical Identifiers and Properties of **BKI-1369**

| Property          | Value                                                                                            | Reference(s)        |
|-------------------|--------------------------------------------------------------------------------------------------|---------------------|
| IUPAC Name        | 3-(2-ethoxyquinolin-6-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | <a href="#">[1]</a> |
| CAS Number        | 1951431-22-3                                                                                     | <a href="#">[2]</a> |
| Molecular Formula | C23H27N7O                                                                                        | <a href="#">[2]</a> |
| Molecular Weight  | 417.51 g/mol                                                                                     | <a href="#">[2]</a> |
| Canonical SMILES  | <chem>CCO(C=C1)C=C2C=C(C=CC2=N1)C3=C(N)N=CN=C3N(CC4=CCN(C)CC4)N=3</chem>                         | <a href="#">[3]</a> |
| Purity            | >98% (by HPLC)                                                                                   |                     |
| Solubility        | DMSO: 50 mg/mL (119.76 mM)                                                                       |                     |
| Storage           | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, -20°C for 1 month                        |                     |

## Biological Activity and Mechanism of Action

**BKI-1369** is a highly effective antiparasitic agent that functions by inhibiting parasite-specific calcium-dependent protein kinase 1 (CDPK1). This enzyme is crucial for various processes in the parasite's life cycle, including motility, invasion of host cells, and egress. The selectivity of **BKI-1369** for the parasite kinase over host kinases is attributed to a "bumped" chemical group that sterically hinders its binding to the ATP-binding pocket of mammalian kinases, which possess a bulkier "gatekeeper" residue at the equivalent position.

## In Vitro Activity

**BKI-1369** has demonstrated potent activity against the proliferation of *Cystoisospora suis* merozoites in intestinal porcine epithelial cells (IPEC-1).

Table 2: In Vitro Efficacy of **BKI-1369** against *Cystoisospora suis*

| Parameter | Value  | Cell Line | Reference(s) |
|-----------|--------|-----------|--------------|
| IC50      | 40 nM  | IPEC-1    |              |
| IC95      | 200 nM | IPEC-1    |              |

## In Vivo Efficacy

Studies in animal models have confirmed the therapeutic potential of **BKI-1369** in treating cryptosporidiosis and cystoisosporosis.

Table 3: In Vivo Efficacy and Pharmacokinetic Parameters of **BKI-1369**

| Animal Model                              | Dosing Regimen                           | Key Findings                                                         | Reference(s) |
|-------------------------------------------|------------------------------------------|----------------------------------------------------------------------|--------------|
| Gnotobiotic Piglets ( <i>C. hominis</i> ) | 10 mg/kg, orally, twice daily for 5 days | Significant reduction in oocyst excretion and diarrheal symptoms.    |              |
| Piglets ( <i>C. suis</i> )                | 10 mg/kg, orally, twice daily for 5 days | Suppressed oocyst excretion and diarrhea; improved body weight gain. |              |
| Neonatal Mice ( <i>C. parvum</i> )        | Not specified                            | High efficacy in clearing parasite infection.                        |              |

## Pharmacokinetics and Metabolism

Pharmacokinetic studies in piglets have shown that **BKI-1369** is orally bioavailable and accumulates in the plasma with repeated dosing. Two major metabolites, BKI-1318 and BKI-1817, have been identified.

Table 4: Pharmacokinetic Parameters of **BKI-1369** in Piglets

| Parameter                    | Value             | Conditions                  | Reference(s) |
|------------------------------|-------------------|-----------------------------|--------------|
| Plasma Cmax (after 1st dose) | 2.8 - 3.4 $\mu$ M | 10 mg/kg, oral              |              |
| Plasma Cmax (after 9th dose) | $\sim$ 10 $\mu$ M | 10 mg/kg, oral, twice daily |              |
| Fecal Cmax                   | 8.1 $\mu$ M       | 20 mg/kg, single oral dose  |              |
| Fecal Tmax                   | 24 hours          | 20 mg/kg, single oral dose  |              |

The chemical structures of the main metabolites are shown below. BKI-1817 is formed by the cleavage of the ether bond in **BKI-1369**.



[Click to download full resolution via product page](#)

**Figure 1.** Major metabolites of **BKI-1369**.

## Off-Target Activity

**BKI-1369** has been shown to inhibit the human Ether-a-go-go-related gene (hERG) potassium channel, which is a potential concern for cardiotoxicity.

Table 5: Off-Target Activity of **BKI-1369**

| Target | IC50         | Assay         | Reference(s) |
|--------|--------------|---------------|--------------|
| hERG   | 1.52 $\mu$ M | Not specified |              |

## Signaling Pathway

**BKI-1369** targets the CDPK1 signaling pathway in apicomplexan parasites. CDPK1 is a serine/threonine kinase that plays a central role in calcium-mediated signaling, which is essential for parasite motility, host cell invasion, and egress. Inhibition of CDPK1 by **BKI-1369** disrupts these critical processes, leading to the arrest of the parasite life cycle.



[Click to download full resolution via product page](#)

**Figure 2.** Simplified CDPK1 signaling pathway and the inhibitory action of **BKI-1369**.

## Experimental Protocols

### Synthesis of **BKI-1369**

While a detailed, step-by-step synthesis protocol for **BKI-1369** is not publicly available, it is synthesized based on previously described methods for pyrazolopyrimidine derivatives. The synthesis of a key metabolite, BKI-1817, involves the treatment of **BKI-1369** with concentrated hydrochloric acid at 60°C for 8 hours, followed by neutralization, basification, extraction, and purification by reverse-phase HPLC.



[Click to download full resolution via product page](#)

**Figure 3.** General workflow for the synthesis and purification of **BKI-1369**.

## In Vitro Merozoite Proliferation Assay

This protocol describes the evaluation of **BKI-1369**'s inhibitory effect on *C. suis* merozoite proliferation in IPEC-1 cells.

- Cell Culture: Maintain IPEC-1 cells in DHEM/HAM12 medium supplemented with 5% fetal calf serum and penicillin/streptomycin at 37°C and 5% CO<sub>2</sub>.
- Infection: Seed IPEC-1 cells in 48-well plates. One day after seeding, infect the cells with excysted *C. suis* sporozoites.
- Treatment: Add varying concentrations of **BKI-1369** (e.g., 25 nM to 1000 nM) to the infected cell cultures. Include a DMSO control.
- Incubation: Incubate the plates for 4 days at 37°C with 5% CO<sub>2</sub>.
- Quantification: Determine the proliferation of merozoites. This can be done by counting free merozoites in the culture supernatant or by using a colorimetric cell proliferation assay (e.g., WST-1).

- Data Analysis: Calculate the IC50 and IC95 values based on the dose-response curve.

## In Vivo Efficacy Study in Piglet Model

This protocol outlines a general procedure for assessing the in vivo efficacy of **BKI-1369** against cystoisosporosis in piglets.

- Animal Model: Use suckling piglets experimentally infected with *C. suis*.
- Infection: Orally inoculate piglets with *C. suis* oocysts.
- Treatment Formulation: Prepare a solution of **BKI-1369** in a vehicle such as 3% Tween 80 + 7% ethanol + 90% normal saline.
- Dosing: Administer **BKI-1369** orally at the desired dose (e.g., 10-20 mg/kg body weight) and frequency (e.g., once or twice daily).
- Monitoring: Monitor the piglets for clinical signs of disease, including fecal consistency and body weight gain.
- Parasitological Assessment: Collect fecal samples daily to quantify oocyst excretion using methods such as autofluorescence and the McMaster technique.
- Pharmacokinetic Analysis: Collect blood and fecal samples at various time points to determine the concentrations of **BKI-1369** and its metabolites using a validated LC-MS/MS method.



[Click to download full resolution via product page](#)

**Figure 4.** Workflow for in vivo efficacy and pharmacokinetic studies of **BKI-1369**.

## Conclusion

**BKI-1369** is a promising preclinical candidate for the treatment of cryptosporidiosis and cystoisosporosis. Its potent and selective inhibition of parasite CDPK1, coupled with demonstrated in vivo efficacy, makes it a valuable lead compound for further drug development. However, its potential for hERG inhibition warrants careful consideration and monitoring in future studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers working on the development of novel antiparasitic therapies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Necessity of Bumped Kinase Inhibitor Gastrointestinal Exposure in Treating Cryptosporidium Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BKI1369|1951431-22-3|COA [dccchemicals.com]
- 3. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Bumped Kinase Inhibitor BKI-1369]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10824509#bki-1369-chemical-structure-and-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)